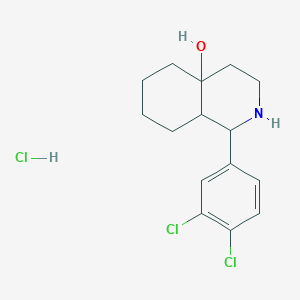![molecular formula C13H16Cl2N2O2 B5345497 N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)
N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as DCFU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCFU is a member of the urea family of compounds and has been studied extensively for its biochemical and physiological effects.
作用機序
The exact mechanism of action of DCFU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, DCFU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. By inhibiting this enzyme, DCFU may be able to slow down the progression of certain diseases such as Alzheimer's disease.
Biochemical and physiological effects:
DCFU has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effects on acetylcholinesterase, DCFU has also been shown to have antioxidant properties and may be able to protect cells from damage caused by free radicals. Additionally, DCFU has been shown to have anti-inflammatory properties and may be able to reduce inflammation in the body.
実験室実験の利点と制限
DCFU has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DCFU has been extensively studied and its properties are well understood, making it a reliable compound for use in experiments. However, there are also some limitations to the use of DCFU in lab experiments. For example, DCFU is a synthetic compound and may not accurately reflect the properties of naturally occurring compounds. Additionally, the effects of DCFU may vary depending on the specific experimental conditions used.
将来の方向性
There are a number of potential future directions for research on DCFU. One area of interest is the use of DCFU as a treatment for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of DCFU and its potential therapeutic effects. Additionally, there is potential for the use of DCFU in the development of new herbicides and water treatment agents. Further research is needed to explore these potential applications of DCFU.
合成法
DCFU can be synthesized through a multistep reaction process. The first step involves the reaction of 2,3-dichlorophenyl isocyanate with tetrahydro-2-furanol to form the intermediate N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]carbamide. This intermediate is then treated with a reducing agent to yield the final product, DCFU.
科学的研究の応用
DCFU has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, DCFU has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds in crops. In medicine, DCFU has been studied for its potential use as an antitumor agent and as a treatment for Alzheimer's disease. In environmental science, DCFU has been studied for its potential use as a water treatment agent to remove pollutants from water sources.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8(11-6-3-7-19-11)16-13(18)17-10-5-2-4-9(14)12(10)15/h2,4-5,8,11H,3,6-7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABLQMOINPMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5345415.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345426.png)
![2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5345439.png)
![N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5345447.png)
![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)
![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5345482.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)


![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)